molecular formula C2H7N B085223 Dimethyl-d6-amine CAS No. 14802-36-9

Dimethyl-d6-amine

Cat. No.: B085223
CAS No.: 14802-36-9
M. Wt: 51.12 g/mol
InChI Key: ROSDSFDQCJNGOL-WFGJKAKNSA-N
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Description

Dimethyl-d6-amine, also known as deuterated dimethylamine, is a deuterium-labeled compound where the hydrogen atoms in dimethylamine are replaced with deuterium. This isotopic substitution is significant in various scientific fields due to the unique properties imparted by deuterium, such as increased metabolic stability and altered reaction kinetics. The molecular formula of this compound is (CD3)2NH, and it is commonly used in research and industrial applications .

Mechanism of Action

Target of Action

Dimethyl-d6-amine, also known as Bis(trideuteriomethyl)amine, is a deuterated compound The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It’s known that the compound interacts with its targets in a manner that is influenced by its deuterated nature . More detailed information about its interaction with targets and the resulting changes would require further scientific research.

Biochemical Pathways

It’s known that deuterated compounds can influence various biochemical reactions due to the kinetic isotope effect

Result of Action

As a deuterated compound, it may exhibit unique effects due to the presence of deuterium . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dimethyl-d6-amine typically involves the deuteration of dimethylamine. One common method employs Boc-benzylamine as the starting material and TsOCD3 as the deuterated methylation reagent. This method provides high yields and involves straightforward purification steps . Another approach involves the treatment of ynamides with a mixture of trifluoroacetic acid and triethylsilane, resulting in high levels of deuterium incorporation .

Industrial Production Methods: Industrial production of this compound often involves the use of deuterium oxide (D2O) in the presence of catalysts to facilitate the exchange of hydrogen atoms with deuterium. This process can be scaled up to produce large quantities of the compound for various applications .

Chemical Reactions Analysis

Types of Reactions: Dimethyl-d6-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Produce secondary or tertiary amines.

    Addition Reactions: Yield imines or amines.

    Oxidation Reactions: Form N-oxides.

    Reduction Reactions: Result in primary amines.

Scientific Research Applications

Dimethyl-d6-amine has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its complete deuteration, which imparts distinct properties such as increased metabolic stability and altered reaction kinetics. This makes it particularly valuable in research and industrial applications where these properties are advantageous .

Properties

IUPAC Name

1,1,1-trideuterio-N-(trideuteriomethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7N/c1-3-2/h3H,1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROSDSFDQCJNGOL-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NC([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70473742
Record name Dimethyl-d6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70473742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

51.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14802-36-9
Record name Dimethyl-d6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70473742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 14802-36-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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